Candesartan(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

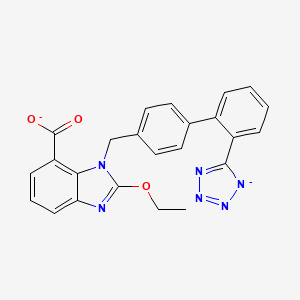

Candesartan(2-) is a monocarboxylic acid anion resulting from the deprotonation of the tetrazole NH group and carboxy group of candesartan. It is the major species at pH 7.3. It is a conjugate base of a candesartan.

Applications De Recherche Scientifique

Hypertension Management

Candesartan in Hypertension Treatment

- Candesartan is indicated for the treatment of hypertension, often in combination with diuretics like hydrochlorothiazide. Studies have shown that this combination can enhance antihypertensive effects, providing better blood pressure control than either drug alone .

- A randomized controlled trial demonstrated that candesartan significantly reduced systolic blood pressure compared to placebo, with a notable reduction in diastolic blood pressure as well .

Table: Efficacy of Candesartan in Hypertension Studies

Heart Failure Treatment

Role in Heart Failure

- Candesartan is beneficial for patients with heart failure, particularly those intolerant to angiotensin-converting enzyme (ACE) inhibitors. It has been shown to reduce hospitalizations and cardiovascular mortality in patients with reduced left ventricular ejection fraction .

- In clinical trials, candesartan has demonstrated its efficacy in improving heart function and exercise tolerance without significant side effects .

Prevention of Atrial Fibrillation

Impact on Atrial Fibrillation

- Meta-analyses indicate that candesartan may reduce the incidence of atrial fibrillation in patients with heart failure and left ventricular dysfunction. Further studies are needed to confirm its effectiveness across broader populations .

Diabetic Retinopathy

Effects on Diabetic Retinopathy

- While the role of candesartan in type 1 diabetes remains inconclusive, it has shown potential in reversing mild to moderate diabetic retinopathy in type 2 diabetes patients .

Table: Studies on Candesartan and Diabetic Retinopathy

| Study Name | Population | Outcome | Findings |

|---|---|---|---|

| Direct Protect 1 | Type 1 diabetics | Progression of retinopathy | No significant benefit (HR 1.02; p = 0.85) |

| Direct Protect 2 | Type 2 diabetics | Regression of retinopathy | Significant regression observed (HR: 0.87; p = 0.009) |

Migraine Prophylaxis

Candesartan in Migraine Prevention

- Emerging evidence suggests that candesartan may be effective in preventing migraines, showing better tolerability compared to traditional medications . Clinical practice data indicate a significant reduction in headache days among patients treated with candesartan.

Neuroprotective Properties

Research on Neuroprotection

Analyse Des Réactions Chimiques

Tetrazole Ring Reactivity

The tetrazole moiety (pKa ~4.5–5.9) enables pH-dependent deprotonation and participation in coordination chemistry and cycloaddition reactions.

Key Reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Candesartan 2 azide+AlkyneCu I THPTATriazole linked conjugate

Candesartan(2−) derivatives undergo click reactions with alkynes. For example:Conditions: 80°C, 10 min, THPTA stabilizer. Yield: 10 ± 2% .

-

Protection/Deprotection:

Trityl CandesartanTFA 60 CCandesartan 2 +Trityl OH

The tetrazole ring is protected with trityl groups during synthesis to prevent side reactions. Deprotection uses trifluoroacetic acid (TFA):

Table 1: Tetrazole Reaction Conditions

| Reaction Type | Reagents/Catalysts | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| CuAAC Click Reaction | Cu(I), THPTA | 80°C | 10 min | 10% | |

| Trityl Deprotection | TFA | 60°C | 7 min | >85% |

Carboxylic Acid Reactivity

The carboxylic acid group (pKa ~3.55) participates in esterification, salt formation, and conjugations.

Key Reactions:

-

Prodrug Activation:

Candesartan cilexetilEsterasesCandesartan 2 +Cilexetil alcohol

Candesartan cilexetil (prodrug) undergoes enzymatic hydrolysis in the intestinal wall: -

Glucuronidation:

Candesartan 2 +UDP glucuronic acidUGT1A3Candesartan glucuronide

UGT1A3 mediates N-glucuronidation at the tetrazole ring:

Table 2: Carboxylic Acid-Derived Reactions

| Reaction | Enzyme/Catalyst | Site | Metabolic Fate | Source |

|---|---|---|---|---|

| Ester Hydrolysis | Intestinal esterases | Cilexetil | Active metabolite | |

| Glucuronidation | UGT1A3 | Tetrazole N | Biliary excretion |

Benzimidazole Core Modifications

The benzimidazole scaffold undergoes CYP450-mediated oxidation and electrophilic substitutions.

Key Reactions:

-

O-Deethylation:

Candesartan 2 CYP2C9Deethylated Metabolite+Ethanol

Cytochrome P450 2C9 (CYP2C9) oxidizes the ethoxy group: -

Electrophilic Aromatic Substitution:

The benzene ring undergoes nitration and halogenation under strong acidic conditions (e.g., HNO3/H2SO4) .

Synthetic Routes to Candesartan(2−)

The tetrazole ring is synthesized via -dipolar cycloaddition or Staudinger reactions.

Key Steps:

-

Nitrile to Tetrazole Conversion:

Candesartan nitrile+NaN3MCl DMFCandesartan 2Conditions: 130–160°C, 20–40 h, MCl (metal catalyst). Yield: 68–75% .

-

Purification:

Semipreparative HPLC (C18 column, 0.1% TFA/CH3CN) achieves >95% purity .

Stability and Degradation

Candesartan(2−) is stable in acidic conditions but degrades under UV light or strong bases.

Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 7.4, 37°C | Hydrolysis (amide bond) | >30 days | |

| UV Light (254 nm) | Photolytic cleavage | 48 h | |

| Alkaline (pH 10) | Tetrazole ring opening | 12 h |

Coordination Chemistry

The tetrazole and carboxylate groups form complexes with divalent metals (e.g., Cu²⁺, Zn²⁺), altering pharmacokinetics .

Propriétés

Formule moléculaire |

C24H18N6O3-2 |

|---|---|

Poids moléculaire |

438.4 g/mol |

Nom IUPAC |

2-ethoxy-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H2,26,27,28,29,31,32)/p-2 |

Clé InChI |

BSLSLQSFLOCXQQ-UHFFFAOYSA-L |

SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |

SMILES canonique |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.